molecular formula C10H14O B103041 (+)-Menthofuran CAS No. 17957-94-7

(+)-Menthofuran

Cat. No. B103041
CAS RN: 17957-94-7
M. Wt: 150.22 g/mol
InChI Key: YGWKXXYGDYYFJU-SSDOTTSWSA-N
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Description

(+)-Menthofuran is a monoterpenoid compound found in the essential oils of various Mentha species, commonly known as mint. It is derived from the alpha,beta-unsaturated ketone (+)-pulegone and is considered an undesirable component due to its association with toxicity . The presence of (+)-menthofuran has been reported in several mint species, including Mentha arvensis, and is no longer a distinguishing factor between Mentha piperita (peppermint) and M. arvensis .

Synthesis Analysis

The synthesis of (+)-menthofuran involves a cytochrome P450 monooxygenase, which transforms (+)-pulegone to (+)-menthofuran in the presence of NADPH and molecular oxygen. This process occurs in the oil gland secretory cells of Mentha species and involves the hydroxylation of the syn-methyl group of (+)-pulegone, followed by spontaneous intramolecular cyclization to the hemiketal and dehydration to the furan .

Molecular Structure Analysis

The molecular structure of (+)-menthofuran is characterized by a furan ring, which is a five-membered aromatic ring with oxygen. The compound also contains methyl groups and is a derivative of benzofuran . The structure of (+)-menthofuran allows it to undergo various chemical reactions, including oxidation and conjugation with other compounds .

Chemical Reactions Analysis

(+)-Menthofuran can be metabolized in the liver to form reactive intermediates such as menthofuran epoxide and a γ-ketoenal, which can form adducts with hepatocellular proteins, potentially leading to hepatotoxicity . It also reacts with enones and enediones in acidic conditions, leading to a variety of products including substitutive addition and condensation products . Additionally, the reaction of (+)-menthofuran with nitric acid and nitrous acid results in unique fragmentation and dimerization pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of (+)-menthofuran contribute to its biological activity and interactions with other molecules. It is a potent, mechanism-based inactivator of human liver cytochrome P450 2A6, causing a time- and concentration-dependent loss of CYP2A6 activity . The compound's reactivity also leads to the formation of sulfonic acid metabolites in rats, which may be derived from reactions with taurine or glutathione . Furthermore, (+)-menthofuran has been shown to have gastroprotective effects in rodents, which are mediated by antioxidant mechanisms, including an increase in nonprotein sulfhydryl (NPSH) group content and a reduction in malondialdehyde (MDA) levels and myeloperoxidase (MPO) activity .

Scientific Research Applications

Biosynthesis and Enzymatic Activity

(+)-Menthofuran, a component of peppermint essential oil, is synthesized via a mechanism similar to mammalian liver cytochrome P450s. This process involves the transformation of (+)-pulegone to (+)-menthofuran. The gene encoding (+)-menthofuran synthase, which is pivotal in this biosynthetic pathway, has been cloned and characterized, providing opportunities for transgenic manipulation to enhance essential oil quality (Bertea et al., 2001).

Metabolic Regulation

A systems biology approach has revealed that (+)-menthofuran acts as a weak competitive inhibitor of pulegone reductase (PR), an enzyme in the monoterpene pathway of peppermint. This finding highlights the compound's role in influencing the composition of monoterpenoid essential oils (Ríos-Estepa et al., 2008).

Genetic Studies

Research on half-sib seed progeny of Mentha piperita has demonstrated that genetic factors significantly influence the concentration of (+)-menthofuran in peppermint. This study provides insights into the genetic control over the production of this compound in peppermint varieties (Kumar et al., 2014).

Essential Oil Composition

The composition of essential oils, especially in peppermint, is greatly influenced by (+)-menthofuran. Studies have shown that the concentration of this compound varies in different parts of the peppermint plant and is affected by environmental conditions. This has implications for the quality and applications of peppermint essential oils (Mahmoud and Croteau, 2003).

Allelopathic Potential

(+)-Menthofuran monoterpenes from Calamintha ashei have been studied for their allelopathic potential. This research is significant for understanding the ecological impacts of these compounds and their potential uses in agriculture or pest management (Weidenhamer et al., 1994).

Chemical Synthesis

Research on the synthesis of (+)-menthofuran from citronellal illustrates the potential for creating this compound in laboratory settings, which is important for its use in various applications, such as in the fragrance industry or for research purposes (Lv Hai, 2014).

Plant Breeding

Efforts in plant breeding have led to the development of menthofuran-rich peppermint varieties. This work is crucial for meeting the demand for high-menthofuran-content essential oils in various industries, such as the aroma industry (Kumar et al., 2014).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This could involve potential applications or areas of research that could be explored based on the compound’s properties and effects .

properties

IUPAC Name

(6R)-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWKXXYGDYYFJU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)OC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2=C(C1)OC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Menthofuran

CAS RN

17957-94-7
Record name (+)-Menthofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17957-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menthofuran, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017957947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MENTHOFURAN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N0IS8189W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,830
Citations
SS Mahmoud, RB Croteau - Proceedings of the National …, 2003 - National Acad Sciences
… in the production of menthofuran, indicating that the … menthofuran, such that menthofuran, and pulegone increased, or decreased, in concert. These results suggested that menthofuran …
Number of citations: 200 www.pnas.org
LH Zalkow, JW Ellis, SMR Brennan - The Journal of Organic …, 1963 - ACS Publications
… found to be menthofuran. … menthofuran had the following properties after distillation: “ 220 µ, e 5852; [a]26d +87.46 (c 1.87 in ethanol) (reported [a] md +81 10a for natural menthofuran…
Number of citations: 27 pubs.acs.org
BM Lawrence - 1978 - research.rug.nl
The object of th'is thes' is is to prov'ide a study of the monoterpene interrelationships that exist in the aentha genus. To achieve this, a chemosystematic study of theuentha genus was …
Number of citations: 143 research.rug.nl
SS Mahmoud, RB Croteau - Proceedings of the National …, 2001 - National Acad Sciences
… and with a homologous antisense version of the menthofuran synthase cDNA, both driven by the … Plants transformed with the antisense version of the menthofuran synthase cDNA were …
Number of citations: 550 www.pnas.org
SC Khojasteh-Bakht, W Chen, LL Koenigs… - Drug Metabolism and …, 1999 - ASPET
… and menthofuran. Expressed CYP2E1, CYP1A2, and CYP2C19 oxidized pulegone to menthofuran, … The human liver P-450s involved in the metabolism of menthofuran are the same as …
Number of citations: 132 dmd.aspetjournals.org
D Thomassen, JT Slattery, SD Nelson - Journal of Pharmacology and …, 1990 - ASPET
… Administration of menthofuran, a known oxidative and hepatotoxic … of menthofuran from pulegone; and 2) the formation of reactive intermediate(s) from pulegone, but not menthofuran, …
Number of citations: 99 jpet.aspetjournals.org
S Fuchs, S Zinn, T Beck, A Mosandl - Journal of agricultural and …, 1999 - ACS Publications
… )-menthofuran and (R)-menthofuran were detectable simultaneously together with genuine (R)-menthofuran… piperita to the corresponding labeled menthofuran enantiomers, favoring the …
Number of citations: 35 pubs.acs.org
S Tsuboi, K Shimozuma, A Takeda - The Journal of Organic …, 1980 - ACS Publications
XA (t)-Menthofuran 757, synthesis is shown in Scheme I. Alkylation of/3-keto esters with alkyl halides is well investigated. 4, 5 Pond and Cargill4 5 have reported that the reaction of the …
Number of citations: 37 pubs.acs.org
SC Khojasteh-Bakht, LL Koenigs, RM Peter… - Drug Metabolism and …, 1998 - ASPET
… of CYP2A6 by menthofuran. The inactivation of CYP2A6 by menthofuran was determined to be mechanism-based, by considering the following observations. 1) Menthofuran inactivated …
Number of citations: 86 dmd.aspetjournals.org
M Picard, G de Revel, S Marchand - Food Chemistry, 2017 - Elsevier
The p-menthane lactones constitute a family of powerful odorants, including the isomers of mintlactone and menthofurolactone that occur naturally in peppermint oil, known for their …
Number of citations: 31 www.sciencedirect.com

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